molecular formula C₂₁H₃₇NO₃Si B016571 (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine CAS No. 145452-01-3

(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine

Cat. No.: B016571
CAS No.: 145452-01-3
M. Wt: 379.6 g/mol
InChI Key: MKVONNDLHMKPQG-PZJWPPBQSA-N
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Description

(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₃₇NO₃Si and its molecular weight is 379.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Precursors for Stereoselective Synthesis

A practical route was developed for synthesizing partially protected pyrrolidines, which are precursors for the stereoselective synthesis of alexines, utilizing the compound as an intermediate. This work contributes to the field of organic synthesis, specifically in the generation of complex molecules with stereochemical control (Cubero et al., 2001).

Synthesis of Polyhydroxylated Pyrrolidines

The compound was used in the synthesis of new tri-orthogonally protected 2,5-dideoxy-2,5-iminohexitols from D-fructose. This illustrates its role in the synthesis of polyhydroxylated pyrrolidines, contributing to carbohydrate chemistry and offering potential applications in medicinal chemistry (Izquierdo et al., 2007).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the supplier.

Future Directions

The future directions for this compound would likely depend on the results of ongoing research. As it is used for research purposes , it could potentially be used in a variety of scientific studies, depending on the specific properties and activities of the compound.

Properties

IUPAC Name

[(4R,5S)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVONNDLHMKPQG-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471256
Record name (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145452-01-3
Record name 4-Oxazolidinemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-(1-methylethyl)-3-(phenylmethyl)-, (4R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145452-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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